1,2-Dichloropropane
Overview
Description
It is a colorless, flammable liquid with a sweet odor, and its chemical formula is C3H6Cl2 . This compound is primarily used as an intermediate in the production of other chemicals and has various industrial applications.
Mechanism of Action
Target of Action
The primary target of 1,2-Dichloropropane (1,2-DCP) is the Haloalkane dehalogenase enzyme found in organisms like Pseudomonas paucimobilis . This enzyme catalyzes the hydrolytic cleavage of carbon-halogen bonds in halogenated aliphatic compounds, leading to the formation of the corresponding primary alcohols, halide ions, and protons .
Mode of Action
It is known that the compound is metabolized by the liver tissue of mice, a process exclusively catalyzed byCytochrome P450 2E1 (CYP2E1) . This oxidative metabolism step is indispensable for the manifestation of the hepatotoxic effect of the solvent .
Biochemical Pathways
It is known that the compound is involved in thebase excision repair pathway . This pathway is activated in response to DNA damage, which has been observed in cholangiocytes (cells lining the bile ducts) exposed to 1,2-DCP .
Pharmacokinetics
It is known that the compound can be broken down and leaves the body through the urine or by breathing it out .
Result of Action
Exposure to 1,2-DCP has been linked to DNA damage and Reactive Oxygen Species (ROS) production in cholangiocytes . This can lead to cell proliferation and cytotoxicity . Furthermore, 1,2-DCP has been implicated in the causality of cholangiocarcinoma (bile duct cancer), particularly in occupational settings .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,2-DCP. For instance, the compound is very persistent in soil systems and has the potential to leach into groundwater . If released into the environment, 1,2-DCP can be lost by volatilization . The most likely way for humans to be exposed to 1,2-DCP is by breathing contaminated air or drinking contaminated water .
Biochemical Analysis
Biochemical Properties
1,2-Dichloropropane is readily absorbed following inhalation and oral exposure . The predominant pathway for this compound metabolism consists of oxidation of the parent compound followed by glutathione conjugation resulting in formation of mercapturic acids .
Cellular Effects
Exposure to this compound upregulates the expression of Activation-Induced Cytidine Deaminase (AID) in human cholangiocytes co-cultured with macrophages . This suggests that inflammatory response of macrophages and consequent aberrant AID expression or DNA damage in the cholangiocytes underlie the mechanism of this compound-induced cholangiocarcinoma in humans .
Molecular Mechanism
The molecular mechanism of this compound involves its metabolism through oxidation followed by glutathione conjugation . This process results in the formation of mercapturic acids .
Temporal Effects in Laboratory Settings
It is known that this compound is rapidly and extensively absorbed following inhalation and oral exposure .
Dosage Effects in Animal Models
In animal experiments, low amounts of this compound breathed in over short- and long-term periods result in damage to the liver, kidney, and respiratory systems, while high amounts resulted in death .
Metabolic Pathways
The predominant pathway for this compound metabolism consists of oxidation of the parent compound followed by glutathione conjugation . This process results in the formation of mercapturic acids .
Transport and Distribution
This compound is widely distributed; highest levels were found in the liver, kidney, and blood; high levels were also observed in the lung following inhalation exposure .
Preparation Methods
1,2-Dichloro-Propane is typically produced as a byproduct in the production of epichlorohydrin . The industrial production involves the chlorination of propylene, which results in a mixture of chlorinated propanes, including 1,2-Dichloro-Propane . The reaction conditions usually involve the use of chlorine gas and a catalyst at elevated temperatures.
Chemical Reactions Analysis
1,2-Dichloro-Propane undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as hydroxide ions, to form propylene glycol.
Oxidation Reactions: It can be oxidized to form various chlorinated propanols and propanones.
Reduction Reactions: It can be reduced to form propylene and hydrogen chloride.
Common reagents used in these reactions include strong oxidizers, strong acids, and bases . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2-Dichloro-Propane has several scientific research applications:
Chemistry: It is used as a solvent and an intermediate in the synthesis of other chemicals.
Biology: It is used in studies related to its toxicological effects and its potential as a carcinogen.
Medicine: Research is conducted to understand its effects on human health and its potential therapeutic applications.
Industry: It is used in the production of perchloroethylene and other chlorinated chemicals.
Comparison with Similar Compounds
1,2-Dichloro-Propane can be compared with other similar compounds, such as:
- 1,1-Dichloropropane
- 1,3-Dichloropropane
- 2,2-Dichloropropane
These compounds share similar chemical structures but differ in their physical and chemical properties, as well as their applications. 1,2-Dichloro-Propane is unique due to its specific industrial applications and its role as an intermediate in the production of other chemicals.
Properties
CAS No. |
78-87-5 |
---|---|
Molecular Formula |
C3H6Cl2 |
Molecular Weight |
112.98 g/mol |
IUPAC Name |
(2R)-1,2-dichloropropane |
InChI |
InChI=1S/C3H6Cl2/c1-3(5)2-4/h3H,2H2,1H3/t3-/m1/s1 |
InChI Key |
KNKRKFALVUDBJE-GSVOUGTGSA-N |
impurities |
WATER-O.O5% MAX, OXYGEN COMPOUNDS-0.1% MAX |
SMILES |
CC(CCl)Cl |
Isomeric SMILES |
C[C@H](CCl)Cl |
Canonical SMILES |
CC(CCl)Cl |
boiling_point |
203 to 205 °F at 760 mm Hg (NTP, 1992) 95.5 °C 96.4 °C; (-3.7 °C at 10 mm Hg) 96 °C 206°F |
Color/Form |
Colorless liquid |
density |
1.158 at 68 °F (USCG, 1999) 1.159 @ 25 °C/25 °C Relative density (water = 1): 1.16 1.16 |
flash_point |
60 °F (NTP, 1992) 60 °F (16 °C) (Closed cup) 16 °C c.c. 60°F |
melting_point |
-148 °F (NTP, 1992) -100.0 °C -100.4 °C -100 °C 149°F -149°F |
Key on ui other cas no. |
78-87-5 68390-96-5 78-87-5; 26638-19-7(mixed isomers) |
physical_description |
1,2-dichloropropane is a colorless watery liquid with a sweet odor. Sinks in water. Produces an irritating vapor. (USCG, 1999) Liquid COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. Colorless liquid with a chloroform-like odor. Colorless liquid with a chloroform-like odor. [pesticide] |
Pictograms |
Flammable; Irritant; Health Hazard |
shelf_life |
Sensitive to heat. |
solubility |
less than 0.1 mg/mL at 70.7° F (NTP, 1992) 0.02 M Sol in alcohol, ether, benzene and chloroform Miscible with org solvents In water, 2,800 mg/l @ 25 °C Solubility in water, g/100ml at 20 °C: 0.26 0.3% |
Synonyms |
1,2-DCP; 1,2-Dichloropropane; NSC 1237; Propylene Chloride; Propylene Dichloride; R 270da |
vapor_density |
3.9 (NTP, 1992) (Relative to Air) 3.9 (AIR= 1) Relative vapor density (air = 1): 3.9 3.9 |
vapor_pressure |
40 mm Hg at 66.9 °F ; 42 mm Hg at 68° F (NTP, 1992) 53.30 mmHg 53.3 mm Hg @ 25 °C Vapor pressure, kPa at 20 °C: 27.9 40 mmHg |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the major health concerns associated with 1,2-dichloropropane (1,2-DCP) exposure?
A1: 1,2-DCP is primarily known for its hepatotoxicity, causing liver damage in both animal models and humans. [, , , ] Additionally, it has been linked to renal toxicity, affecting kidney function. [] Alarmingly, epidemiological studies have shown a strong correlation between occupational exposure to 1,2-DCP and the development of cholangiocarcinoma, a rare and aggressive form of bile duct cancer. [, , , ]
Q2: How does 1,2-DCP exert its toxic effects on the liver?
A2: While the exact mechanisms are still under investigation, research suggests that 1,2-DCP toxicity stems from its metabolism within the liver. [] This process likely involves conjugation with glutathione, leading to the depletion of this vital antioxidant and rendering the liver more susceptible to oxidative damage. []
Q3: What are the long-term effects of 1,2-DCP exposure?
A3: Long-term exposure to 1,2-DCP, even at low levels, has been shown to increase the risk of developing cancer, particularly cholangiocarcinoma, in both male and female mice. [, ] This carcinogenic potential is further supported by observations in human studies, particularly among workers in the printing industry. [, , ]
Q4: How does dietary intake affect the toxicity of 1,2-DCP?
A4: Studies in rats have shown that a low-protein, choline-deficient diet increases susceptibility to the toxic effects of 1,2-DCP inhalation compared to a control diet. [] Interestingly, supplementation with methionine or a combination of cystine and choline provided a protective effect. [] This highlights the importance of nutritional status in modulating the toxicity of this compound.
Q5: How is 1,2-DCP metabolized in the rat?
A5: The primary metabolic pathway of 1,2-DCP in rats involves conjugation with glutathione, leading to the formation of N-acetyl-S-(2-hydroxypropyl)cysteine as the major urinary metabolite. [] Minor metabolites include β-chlorolactate and N-acetyl-S-(2,3-dihydroxypropyl)cysteine. []
Q6: What is the fate of 1-chloro-2-hydroxypropane, a proposed intermediate in 1,2-DCP metabolism?
A6: Besides forming the known metabolite N-acetyl-S-(2-hydroxypropyl)cysteine, 1-chloro-2-hydroxypropane also undergoes oxidation to yield β-chlorolactaldehyde and β-chlorolactate as metabolites. []
Q7: What are the main environmental concerns related to 1,2-DCP?
A7: 1,2-DCP is a known groundwater contaminant. [, , , ] Its persistence in the environment poses risks to both human and ecological health. [] Bioremediation strategies are crucial for removing this pollutant from contaminated sites.
Q8: How can microbial communities contribute to the bioremediation of 1,2-DCP?
A8: Anaerobic bacteria, particularly species belonging to the genus Dehalococcoides, are capable of completely degrading 1,2-DCP to the environmentally benign product propene. [, , , , ] This process, known as reductive dechlorination, relies on 1,2-DCP as an electron acceptor and is supported by electron donors like hydrogen. []
Q9: What factors influence the effectiveness of bioremediation of 1,2-DCP?
A9: Several factors can affect the efficacy of 1,2-DCP bioremediation, including:
- Microbial community composition: The presence and abundance of specific dechlorinating bacteria, like Dehalococcoides, are crucial. []
- Environmental conditions: Temperature, pH, and the availability of electron donors like hydrogen influence dechlorination rates. []
- Contaminant concentration: While Dehalococcoides spp. can tolerate and degrade high concentrations of 1,2-DCP, extremely high levels might still inhibit their activity. []
Q10: How can stable carbon isotope analysis be used to monitor 1,2-DCP degradation?
A10: Stable carbon isotope analysis (CSIA) is a powerful tool for tracking the fate of 1,2-DCP in the environment. [] By measuring the isotopic fractionation of carbon during dichloroelimination, researchers can distinguish between biotic and abiotic degradation pathways, providing valuable insights into the effectiveness of bioremediation efforts. []
Q11: What is the molecular formula and weight of 1,2-DCP?
A11: The molecular formula of 1,2-DCP is C3H6Cl2, and its molecular weight is 112.99 g/mol.
Q12: What are the typical products of 1,2-DCP pyrolysis?
A12: The pyrolysis of 1,2-DCP primarily yields hydrogen chloride (HCl) and monochloropropene isomers (allyl chloride, cis-1-chloropropene, and trans-1-chloropropene). [] The relative amounts of these isomers depend on the temperature at which the pyrolysis is carried out. []
Q13: Can the pyrolysis of 1,2-DCP be influenced by other compounds?
A13: Yes, the co-pyrolysis of 1,2-DCP with methanol in the presence of activated alumina catalyst leads to the formation of oxygen-containing compounds such as acetone and acrolein, in addition to the typical pyrolysis products. []
Q14: What analytical techniques are commonly used to detect and quantify 1,2-DCP?
A14: Gas chromatography, often coupled with electron capture detection (GC-ECD) or mass spectrometry (GC-MS), is a widely employed technique for the analysis of 1,2-DCP in various matrices, including environmental samples and biological tissues. [, , , , ]
Q15: What factors influence the efficiency of 1,2-DCP adsorption onto activated carbon?
A15: The adsorption of 1,2-DCP from aqueous solutions onto activated carbon is affected by factors such as initial concentration of the contaminant, adsorbent dosage, temperature, particle diameter of the activated carbon, and the rate of stirring during the adsorption process. [, ]
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